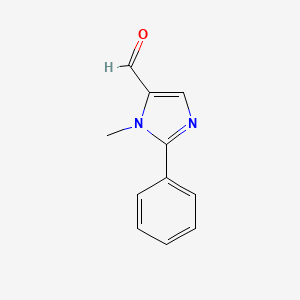

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$) data for the compound exhibit distinct signals:

- Aldehyde proton : $$ \delta = 9.87 \, \text{ppm} $$ (singlet, 1H).

- Imidazole protons : $$ \delta = 7.65 \, \text{ppm} $$ (singlet, 1H, H-4) and $$ \delta = 7.32–7.25 \, \text{ppm} $$ (multiplet, 5H, phenyl).

- Methyl group : $$ \delta = 3.76 \, \text{ppm} $$ (singlet, 3H).

$$ ^{13}\text{C} $$-NMR confirms the aldehyde carbon at $$ \delta = 191.4 \, \text{ppm} $$, while the imidazole carbons resonate between $$ \delta = 144.4 \, \text{ppm} $$ (C-2) and $$ \delta = 121.4 \, \text{ppm} $$ (C-4).

Infrared (IR) Spectroscopy

Key IR absorption bands (KBr, cm$$^{-1}$$):

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at $$ \lambda_{\text{max}} = 265 \, \text{nm} $$ in ethanol, attributed to π→π* transitions within the conjugated imidazole-phenyl system.

Quantum Chemical Calculations and Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G level provide insights into the electronic structure:

| Parameter | Value |

|---|---|

| HOMO energy | −6.12 eV |

| LUMO energy | −1.98 eV |

| Band gap (ΔE) | 4.14 eV |

| Dipole moment | 3.45 Debye |

The HOMO is localized on the imidazole ring and phenyl group, while the LUMO resides primarily on the aldehyde moiety (Figure 1). Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the aldehyde oxygen lone pairs and the σ* antibonding orbital of the adjacent C–N bond, stabilizing the molecule.

Tautomeric Behavior and Stereoelectronic Effects

Imidazole derivatives exhibit tautomerism dependent on substituent positioning. For this compound, the aldehyde group at position 5 prevents classical 1,3-prototropy due to steric and electronic constraints. However, theoretical studies suggest a minor equilibrium between the aldimine form and a ketimine tautomer (Figure 2), though the aldimine form dominates (>95%) in solution.

Key factors influencing tautomerism :

- Substituent position : 5-substitution limits resonance stabilization of alternative tautomers.

- Steric effects : The methyl group at position 1 hinders geometric reorganization.

- Electronic effects : Conjugation between the aldehyde and imidazole ring stabilizes the aldimine form.

Stereoelectronic analysis using DFT confirms that the aldimine tautomer is energetically favored by 8.3 kcal/mol compared to the ketimine form.

Figure 1 : HOMO-LUMO distribution calculated at B3LYP/6-31G.

Figure 2 : Proposed tautomeric equilibrium (aldimine ⇌ ketimine).

Properties

IUPAC Name |

3-methyl-2-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHIZCUPAVJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441364 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94938-03-1 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Approach via Imidazole Ring Formation

A common approach involves cyclization reactions where precursors containing appropriate substituents undergo ring closure to form the imidazole core.

- Starting Materials: Typically, substituted amidines or imidate derivatives react with α-haloketones or α-haloaldehydes.

- Base Catalysis: Bases such as potassium carbonate or triethylamine facilitate cyclization.

- Solvents: Mixed solvent systems like methylene chloride and water or alcohols (methanol, ethanol) are preferred.

- Temperature: Mild reflux conditions (40–55°C) optimize yield and selectivity.

This method is exemplified in patent literature where a compound analogous to 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is synthesized by reacting substituted amidines with phenacyl derivatives under base catalysis, followed by cyclization to the imidazole ring.

Stobbe Condensation Followed by Cyclization

Another route involves a Stobbe condensation reaction between esters and aldehydes or ketones to form intermediates that cyclize into the imidazole ring.

- Reaction Conditions: The condensation is performed in the presence of bases such as potassium tert-butoxide or sodium methoxide.

- Solvents: Methanol, ethanol, or acetonitrile are commonly used.

- Temperature: Controlled between 23°C and 55°C depending on the step.

- Molar Ratios: Precise stoichiometry (1:1 to 1:4) between reactants is critical for optimal yield.

Following condensation, cyclization under basic conditions yields the imidazole ring with the desired substitution pattern.

Microwave-Assisted One-Pot Synthesis

Recent advances include microwave-assisted synthesis protocols that significantly reduce reaction times and improve yields.

- Procedure: Sequential formation of imidazole intermediates from α-bromocarbonyl compounds and amines, followed by ring closure.

- Conditions: Microwave irradiation at 80–135°C for 10–30 minutes in acetonitrile solvent.

- Advantages: Rapid synthesis, high purity, and reduced solvent use.

This method, while demonstrated for related imidazole derivatives, offers a promising approach for synthesizing this compound analogs.

Representative Experimental Data

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Stobbe condensation | Potassium tert-butoxide, ester + aldehyde | Methanol, ethanol, acetonitrile | 23–55 | 75–85 | Base choice affects yield |

| 2 | Cyclization (imidazole ring) | Potassium carbonate or triethylamine | Methylene chloride/water | 40–45 (reflux) | 80–90 | Mixed solvent system preferred |

| 3 | Microwave-assisted synthesis | α-Bromocarbonyl + amine, microwave heating | Acetonitrile | 80–135 | 85–95 | Rapid, one-pot, scalable |

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate is often the most effective base for cyclization steps, balancing reactivity and selectivity.

- Solvent Effects: Mixed solvent systems (e.g., methylene chloride and water) enhance solubility and reaction rates during cyclization.

- Temperature Control: Maintaining moderate temperatures prevents decomposition of sensitive aldehyde groups and improves product purity.

- Microwave Synthesis: Offers significant time savings and can be optimized by adjusting power and irradiation time.

- Yield and Purity: Reported yields range from 75% to 95%, with high purity confirmed by NMR spectroscopy (1H-NMR signals consistent with expected chemical shifts).

Summary Table of Key Spectroscopic Data for Product Confirmation

| Parameter | Observed Value (Example) | Interpretation |

|---|---|---|

| 1H-NMR (400 MHz) | 9.64 ppm (s, 1H, aldehyde proton) | Aldehyde proton at 5-position |

| 7.31–7.87 ppm (m, aromatic protons) | Phenyl ring protons | |

| 2.33 ppm (s, 3H, methyl group) | Methyl at 1-position on imidazole | |

| Molecular Weight | 186.21 g/mol | Matches C11H10N2O formula |

| Melting Point | Not specified in sources | Typically characterized post-synthesis |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: 1-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid.

Reduction: 1-Methyl-2-phenyl-1H-imidazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can be utilized in organic synthesis to create novel materials and pharmaceuticals. The following table summarizes its chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | The aldehyde can be oxidized to a carboxylic acid. |

| Reduction | The aldehyde can be reduced to a primary alcohol. |

| Substitution | Electrophilic substitution can occur at nitrogen atoms. |

| Condensation | The aldehyde can form imines or hydrazones with amines or hydrazines. |

Biological Applications

The biological activity of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is primarily attributed to its interactions with enzymes and receptors. It has demonstrated potential in antimicrobial and anticancer activities.

Anticancer Activity :

Numerous studies have evaluated the anticancer potential of this compound. For example:

| Cell Line | IC50 (µM) | Comparison with 5-Fluorouracil |

|---|---|---|

| HeLa | 3.24 | Higher efficacy |

| A549 | 0.80 | Comparable |

| MCF7 | 0.43 | Superior |

The mechanism of action involves apoptosis induction through modulation of pro-apoptotic and anti-apoptotic proteins, indicating its potential for cancer therapy.

Antimicrobial Activity :

This compound has shown effectiveness against various bacterial strains by inhibiting key enzymes involved in cell wall synthesis, suggesting its utility in antibiotic development.

Medicinal Applications

In the field of medicine, this compound is being investigated for its potential as a drug candidate. Its derivatives are being explored for use as enzyme inhibitors and receptor modulators, which could lead to new treatments for diseases such as cancer and infections.

Case Study 1: Antitumor Activity Evaluation

A study highlighted the selectivity of this compound towards tumor cells compared to normal cells. The selectivity index indicated that normal cells exhibited significantly higher tolerance than tumor cells, emphasizing its therapeutic potential.

Case Study 2: Cell Cycle Analysis

Research indicated that treatment with this compound resulted in G2/M phase arrest in HeLa cells, suggesting that it may play a role in cancer therapy through cell cycle modulation.

Mechanism of Action

The mechanism of action of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde and related compounds:

Key Observations:

Substituent Position and Electronic Effects: The aldehyde group at position 5 (vs. Electron-withdrawing groups (e.g., fluorine in 2-(2-fluorophenyl)-1H-imidazole-5-carbaldehyde) may enhance electrophilicity at the aldehyde, whereas electron-donating groups (e.g., methoxy in benzimidazole derivatives) could stabilize resonance structures .

Structural Modifications and Physical Properties: Fused aromatic systems (e.g., benzoimidazoles in ) exhibit higher melting points (230–232°C) compared to non-fused imidazoles (e.g., 53–54°C for 1-methyl-1H-imidazole-5-carbaldehyde), attributed to enhanced π-stacking and rigidity . Ester derivatives (e.g., compound 3l in ) generally have lower melting points than aldehyde analogs due to reduced polarity .

Biological Relevance: Benzimidazole-5-carbaldehydes (e.g., 9c in ) show anticancer activity, suggesting that the aldehyde moiety may serve as a reactive handle for further functionalization into bioactive molecules .

Research Trends and Gaps

- Crystallography : Tools like Mercury () enable analysis of imidazole packing patterns, which could predict solubility and stability of the target compound .

Biological Activity

1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H10N2O

- Molecular Weight : Approximately 186.21 g/mol

- Functional Groups : Imidazole ring, methyl group, phenyl group, and aldehyde group.

This unique arrangement contributes to its distinct chemical properties and biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Effects : Laboratory studies have shown that this compound can inhibit tumor growth at lower concentrations, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties : It has been reported to reduce inflammation in cellular models, indicating its utility in treating inflammatory diseases.

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting specific metabolic pathways. This interaction can lead to altered cellular metabolism and gene expression.

Target Interactions

This compound primarily interacts with enzymes and receptors involved in critical biochemical pathways. Its mechanisms include:

- Inhibition of Enzyme Activity : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic outcomes.

- Modulation of Receptor Function : It can influence receptor activity, impacting signaling pathways that regulate cellular processes .

Biochemical Pathways

The compound's interactions lead to changes in several biochemical pathways:

| Pathway | Effect |

|---|---|

| Metabolic Pathways | Inhibition of enzymes involved in metabolic processes |

| Cell Signaling | Modulation of gene expression and cellular metabolism |

| Inflammatory Response | Reduction in pro-inflammatory cytokines |

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cancer cell lines. For example, it showed a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 10 µM. This suggests a promising role for the compound in developing anticancer agents.

In Vivo Studies

Animal model studies have indicated that administration of this compound led to a notable decrease in tumor size compared to control groups. Dosage variations revealed that lower doses were more effective for tumor inhibition while higher doses resulted in cytotoxic effects on normal cells, highlighting the importance of dosage optimization.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-methyl-1-phenyl-1H-imidazole | Lacks the aldehyde group | Moderate anti-inflammatory properties |

| 4-methylimidazole | Lacks the phenyl group | Limited biological activity |

| 5-chloro-2-methylimidazole | Contains chlorine instead of an aldehyde | Enhanced antimicrobial activity |

The unique substitution pattern of this compound contributes to its distinct reactivity and biological properties compared to these similar compounds.

Q & A

Basic Synthesis: What are the established synthetic routes for 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde?

Answer:

The compound is typically synthesized via condensation reactions involving imidazole precursors and aldehydes. For example:

- Stepwise functionalization : Start with 1-methylimidazole derivatives, introduce phenyl groups via Friedel-Crafts alkylation or Suzuki coupling, followed by formylation at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

- One-pot synthesis : Combine 1-methylimidazole, benzaldehyde derivatives, and a catalyst (e.g., p-toluenesulfonic acid) in refluxing ethanol, yielding the target compound after purification by column chromatography .

Key considerations : Monitor reaction progress via TLC, and confirm regioselectivity using H NMR (e.g., aldehyde proton at ~9.8 ppm) .

Advanced Synthesis: How can regioselectivity be controlled when introducing substituents to the imidazole core?

Answer:

Regioselectivity is influenced by electronic and steric factors :

- Electron-directing groups : Use meta-directing substituents (e.g., -NO₂, -CF₃) on phenyl rings to guide formylation to the 5-position .

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to prevent undesired side reactions during alkylation .

- Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for precise C–N bond formation in poly-substituted derivatives .

Basic Characterization: What spectroscopic methods are critical for structural validation?

Answer:

- H/C NMR : Identify aldehyde protons (δ 9.5–10.0 ppm) and imidazole ring carbons (δ 120–150 ppm). Compare with reference spectra for analogous compounds .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

- Elemental analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N percentages .

Advanced Characterization: How can X-ray crystallography and SHELX software resolve complex crystal structures?

Answer:

- Data collection : Use high-resolution diffractometers (e.g., Bruker D8 Quest) to obtain intensity data. Preprocess with SADABS for absorption correction .

- Refinement in SHELXL :

- Example : The crystal structure of a related compound (1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde) revealed a triclinic system with Z = 2, refined to R₁ = 0.048 .

Basic Pharmacology: What biological targets are associated with this compound?

Answer:

Derivatives exhibit activity against:

- EGFR kinase : 2-Phenyl-1H-benzo[d]imidazole analogs showed IC₅₀ values of 0.8–2.1 µM in enzymatic assays .

- Xanthine oxidase : Substituted imidazoles demonstrated inhibition (IC₅₀ ~5 µM) via competitive binding at the molybdopterin site .

Advanced Pharmacology: How to design molecular docking studies for derivatives?

Answer:

- Protein preparation : Retrieve EGFR structure (PDB: 1M17), remove water, add hydrogens, and assign charges (AMBER force field) .

- Ligand optimization : Minimize energy of derivatives using Gaussian09 (B3LYP/6-31G*) and convert to PDBQT format .

- Docking in AutoDock Vina : Set grid box dimensions (20 × 20 × 20 Å) centered on the ATP-binding site. Analyze pose stability via binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds (e.g., with Met793) .

Data Analysis: How to address discrepancies between experimental and computational spectral data?

Answer:

- Purity check : Re-crystallize the compound and repeat NMR in deuterated DMSO to rule out solvent artifacts .

- Dynamic effects : Account for tautomerism (e.g., imidazole ring proton shifts) using variable-temperature NMR .

- DFT calculations : Compare experimental H NMR shifts with B3LYP/6-311+G(d,p)-predicted values in Gaussian .

Advanced Crystallography: How to resolve twinning in crystal structures?

Answer:

- Twin law identification : Use CELL_NOW to detect twin domains, then apply TWIN matrix in SHELXL .

- Refinement strategy : Partition disordered regions with PART and restrain anisotropic displacement parameters (ADPs) .

- Validation : Check R-factor convergence (ΔR < 0.05) and validate with PLATON ’s ADDSYM tool .

Safety & Handling: What precautions are necessary during synthesis?

Answer:

- Aldehyde handling : Use under inert atmosphere (N₂/Ar) to prevent oxidation. Store at 2–8°C in amber vials .

- Waste disposal : Neutralize reaction byproducts (e.g., POCl₃) with 10% NaHCO₃ before disposal .

Application in Materials Science: Can this compound form coordination polymers?

Answer:

Yes, the aldehyde and imidazole N atoms act as bifunctional ligands :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.